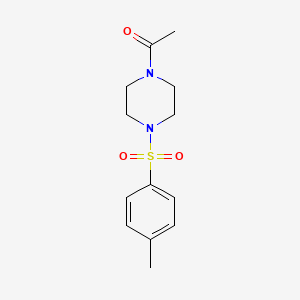

1-(4-Tosylpiperazin-1-yl)ethanone

Description

1-(4-Tosylpiperazin-1-yl)ethanone is a piperazine-derived compound featuring a 4-toluenesulfonyl (tosyl) group and an acetyl moiety. The tosyl group enhances stability and modulates electronic properties, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves nucleophilic substitution or diazo transfer reactions. For example, 2-Diazo-1-(4-tosylpiperazin-1-yl)ethanone (1r) was synthesized via Rh(II)-catalyzed reactions, yielding a diazo derivative with a molecular weight of 331.28 g/mol (C₁₃H₁₆N₄O₃S) . Spectroscopic characterization includes distinct NMR signals: δ 7.70–7.57 (m, 2H, aromatic protons), 3.52 (s, 4H, piperazine CH₂), and 2.46 (s, 3H, tosyl CH₃) . This compound serves as a precursor for metal-catalyzed transformations and bioactive molecule synthesis.

Properties

IUPAC Name |

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-11-3-5-13(6-4-11)19(17,18)15-9-7-14(8-10-15)12(2)16/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIVSBAWSQRGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tosylpiperazin-1-yl)ethanone can be synthesized through a multi-step process. One common method involves the tosylation of piperazine followed by acylation. The tosylation step typically uses p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The acylation step involves reacting the tosylated piperazine with an acylating agent like acetyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tosylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of piperazine derivatives.

Substitution: Formation of various substituted piperazine compounds.

Scientific Research Applications

1-(4-Tosylpiperazin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tosylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Spectroscopic and Analytical Differences

NMR Profiles :

- Tosyl derivatives exhibit aromatic protons at δ 7.70–7.57 (tosyl) and piperazine CH₂ at δ 3.52 .

- Benzyl derivatives show aliphatic signals at δ 3.2–3.66 (piperazine CH₂) and IR carbonyl stretches at 1703–1766 cm⁻¹ .

- Tetrazole-containing compounds display ¹³C NMR peaks at δ 164.8 (carbonyl) and HSQC-confirmed connectivity .

Mass Spectrometry :

Pharmacological and Industrial Relevance

- Tosyl Derivatives : Valued for their electron-withdrawing properties, enhancing electrophilic reactivity in cross-coupling reactions .

- Hydroxyphenyl Analogues: Utilized in life sciences for receptor-binding studies due to phenolic hydroxyl groups .

- Allyl/Tetrazole Derivatives : Explored for dual anticancer-antimicrobial activity, leveraging tetrazole’s bioisosteric role .

Biological Activity

1-(4-Tosylpiperazin-1-yl)ethanone, with the chemical formula C13H18N2O3S and CAS number 3347-05-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group attached to a piperazine ring. The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.36 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as:

- Enzyme Inhibitor : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Ligand : The compound could modulate receptor activity, influencing downstream signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperazine derivatives. It was found that compounds similar to this compound showed significant activity in animal models, suggesting a promising avenue for future antidepressant development.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) explored the antimicrobial efficacy of various piperazine derivatives, including this compound. The study demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus, indicating its potential as a lead compound in antimicrobial drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Biological Activity |

|---|---|

| 1-(4-Piperazin-1-yl)phenyl ethanone | Known for neuropharmacological effects |

| 1-(3-Tosylpiperazin-1-yl)propanone | Exhibits anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.